

BDP TMR Alkyne: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BDP TMR alkyne

Cat. No.: B1192296

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An in-depth exploration of the discovery, properties, and applications of **BDP TMR alkyne**, a workhorse fluorophore for bioorthogonal labeling and imaging.

Introduction

BDP TMR alkyne is a fluorescent probe belonging to the borondipyrromethene (BODIPY) class of dyes. Characterized by its tetramethylrhodamine (TMR) spectral properties, this molecule is functionalized with a terminal alkyne group, rendering it a versatile tool for bioorthogonal chemistry. Specifically, the alkyne handle allows for its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its high fluorescence quantum yield, photostability, and relatively small size have made it a popular choice for a wide range of applications in cell biology, proteomics, and drug discovery.

Discovery and Development

The foundational BODIPY core structure was first synthesized in 1968. However, the widespread application of these dyes in biological research began to accelerate significantly after a 1988 patent by Molecular Probes. The development of **BDP TMR alkyne** is a more recent advancement, driven by the concurrent rise of bioorthogonal chemistry for studying biological processes in their native environment.

While a singular seminal publication detailing the initial synthesis of **BDP TMR alkyne** is not readily identifiable, its emergence is a logical progression from the established synthesis of

other functionalized BODIPY dyes. The general strategy for creating alkyne-functionalized BODIPY derivatives involves the synthesis of a BODIPY core with a reactive site, followed by the attachment of an alkyne-containing linker. This modular synthesis allows for the tuning of both the spectral properties of the fluorophore and the reactivity of the bioorthogonal handle.

Physicochemical and Spectroscopic Properties

BDP TMR alkyne is prized for its excellent photophysical properties, which make it a bright and robust fluorescent reporter.

Property	Value	Reference
Chemical Formula	$C_{24}H_{24}BF_2N_3O_2$	[1]
Molecular Weight	435.28 g/mol	[1]
CAS Number	2006345-32-8	[2]
Appearance	Green-black crystals	[1]
Solubility	Good in DMSO, alcohols, and chlorinated organic solvents	[1]
Excitation Maximum (λ_{ex})	~542-545 nm	
Emission Maximum (λ_{em})	~570-574 nm	
Molar Extinction Coefficient (ϵ)	~55,000 $cm^{-1}M^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.64-0.95	
Brightness ($\epsilon \times \Phi$)	High	
Storage Conditions	-20°C, protected from light	

Comparative Analysis with Other Fluorescent Alkynes

The selection of a fluorescent alkyne is a critical decision in experimental design. **BDP TMR alkyne** offers a compelling balance of brightness, photostability, and spectral properties

suitable for the common TAMRA/rhodamine filter sets. Here is a comparison with other frequently used fluorescent alkynes.

Fluorophore	Excitation (nm)	Emission (nm)	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ) ($\text{cm}^{-1}\text{M}^{-1}$)	Brightness ($\epsilon \times \Phi$)	Key Features
BDP TMR Alkyne	~545	~570	~0.95	~55,000	~52,250	High brightness, good photostability, relatively small size.
AF568 Alkyne	~570	~602	~0.69	~91,000	~62,790	Very bright, part of the well-regarded Alexa Fluor series.
Cy3 Alkyne	~550	~570	~0.15	~150,000	~22,500	High extinction coefficient, but lower quantum yield.
Cy5 Alkyne	~649	~670	~0.20	~250,000	~50,000	Bright, far-red emission, useful for multiplexing.
BDP FL Alkyne	~503	~512	~0.9 (in non-polar env.)	~80,000	~72,000	Bright green fluorescence,

photostabl
e
alternative
to
fluorescein.

Note: Photophysical properties can vary depending on the solvent and conjugation state.

Experimental Protocols

The primary application of **BDP TMR alkyne** is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for labeling proteins in cell lysates and for in-cell labeling.

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol is adapted for labeling proteins that have been metabolically incorporating an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA).

Materials:

- Cell lysate containing azide-modified proteins (1-5 mg/mL) in a suitable lysis buffer without EDTA.
- **BDP TMR Alkyne** (e.g., 10 mM stock in DMSO).
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 100 mM in water).
- Copper(II) sulfate (CuSO_4) (e.g., 20 mM in water).
- Sodium ascorbate (e.g., 300 mM in water, freshly prepared).
- Phosphate-buffered saline (PBS), pH 7.4.
- 1.5 mL microcentrifuge tubes.

Procedure:

- In a 1.5 mL microcentrifuge tube, combine the following:
 - 50 μ L of protein lysate.
 - Sufficient PBS to bring the final reaction volume to 200 μ L.
- Add 4 μ L of 10 mM **BDP TMR alkyne** stock solution (final concentration: 200 μ M). Vortex briefly to mix.
- Add 10 μ L of 100 mM THPTA solution. Vortex briefly.
- Add 10 μ L of 20 mM CuSO₄ solution. Vortex briefly.
- To initiate the click reaction, add 10 μ L of freshly prepared 300 mM sodium ascorbate solution.
- Protect the reaction from light and incubate for 30-60 minutes at room temperature.
- The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.

Protocol 2: Fluorescence Microscopy of Nascent Proteins in Live Cells

This protocol outlines the metabolic labeling of newly synthesized proteins with an azide-containing amino acid followed by click chemistry with **BDP TMR alkyne** for visualization by fluorescence microscopy.

Materials:

- Adherent cells cultured on glass coverslips.
- Methionine-free cell culture medium.
- L-azidohomoalanine (AHA).

- Complete cell culture medium.
- **BDP TMR Alkyne.**
- Click chemistry reaction buffer (e.g., PBS with copper sulfate, THPTA, and a reducing agent like sodium ascorbate).
- Fixative (e.g., 4% paraformaldehyde in PBS).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Nuclear counterstain (e.g., DAPI).
- Mounting medium.
- Fluorescence microscope with appropriate filter sets for DAPI and TMR.

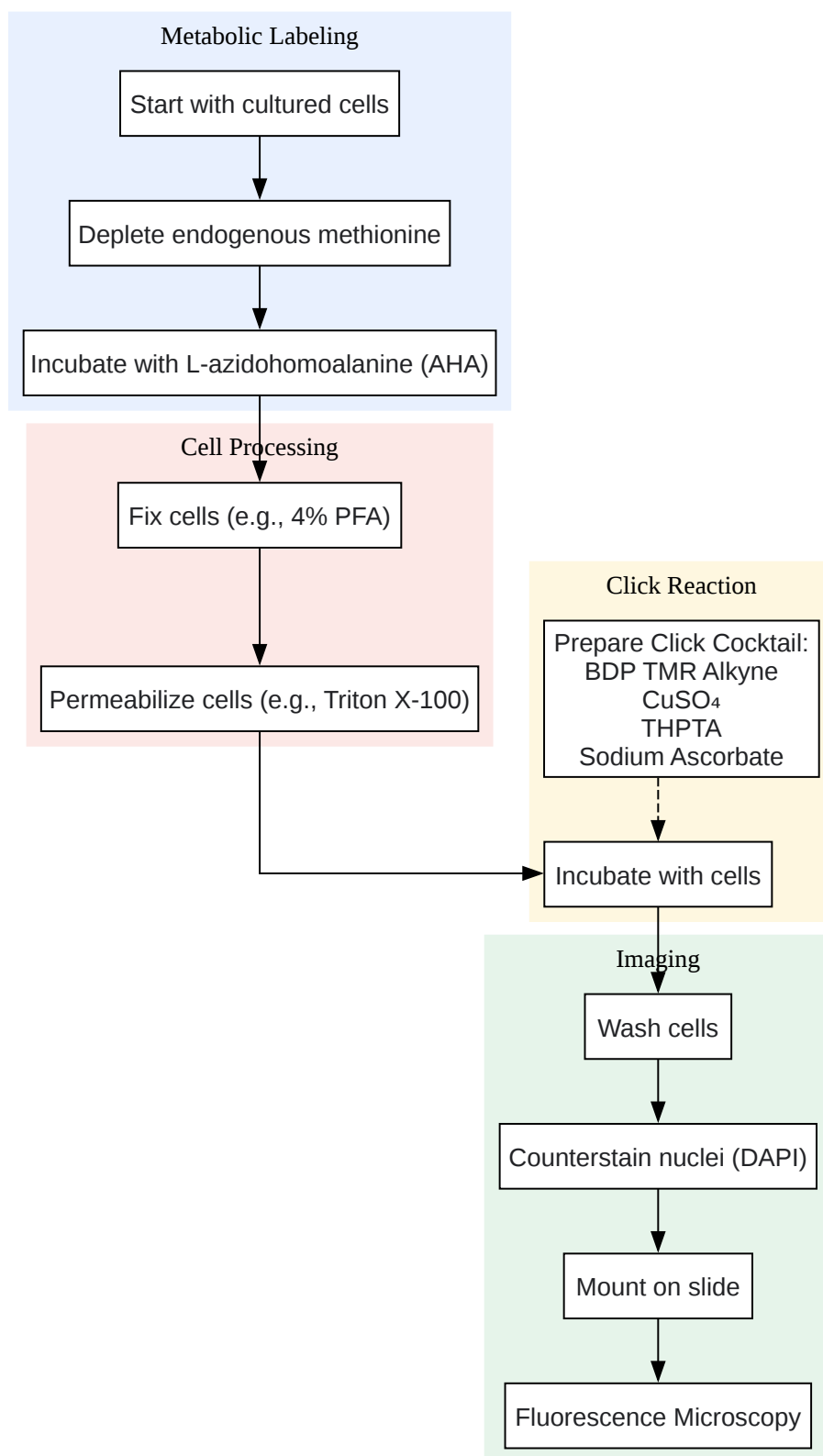
Procedure:

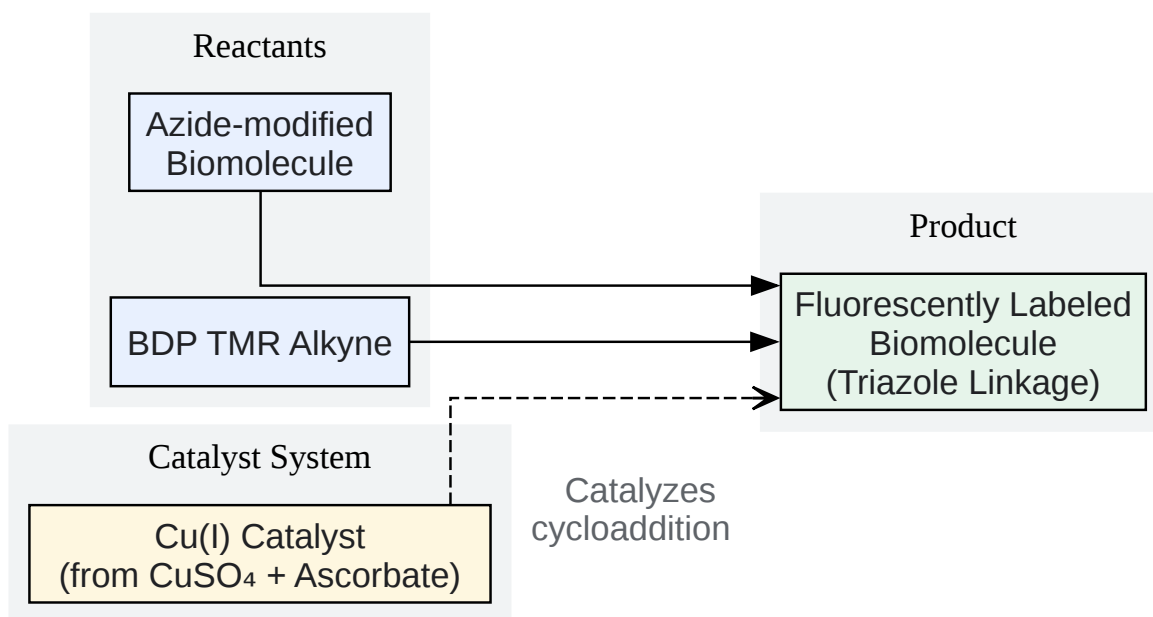
- Metabolic Labeling:
 - Wash the cells with PBS and incubate them in methionine-free medium for 30-60 minutes to deplete endogenous methionine.
 - Replace the medium with methionine-free medium supplemented with AHA (e.g., 50 μ M) and incubate for 1-4 hours to allow for incorporation into newly synthesized proteins.
- Cell Fixation and Permeabilization:
 - Wash the cells three times with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
 - Wash the cells three times with PBS.

- Click Reaction:
 - Prepare the click reaction cocktail. For a 200 μ L reaction, combine:
 - 174 μ L PBS
 - 4 μ L of 10 mM **BDP TMR alkyne** in DMSO
 - 10 μ L of 20 mM CuSO₄
 - 2 μ L of 100 mM THPTA
 - Immediately before use, add 10 μ L of 300 mM sodium ascorbate to the cocktail and mix.
 - Add the click reaction cocktail to the coverslips, ensuring the cells are fully covered.
 - Incubate for 30 minutes at room temperature, protected from light.
- Staining and Mounting:
 - Wash the cells three times with PBS.
 - Stain the nuclei with DAPI for 5 minutes.
 - Wash the cells three times with PBS.
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Image the cells using a fluorescence microscope with filter sets for DAPI (Ex/Em: ~358/461 nm) and BDP TMR (Ex/Em: ~545/570 nm).

Visualizations

Experimental Workflow for Labeling Nascent Proteins





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References

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